Bilastine Ester
Description
Structure
3D Structure
Properties
Molecular Formula |
C29H39N3O3 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
methyl 2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoate |
InChI |
InChI=1S/C29H39N3O3/c1-5-35-21-20-32-26-9-7-6-8-25(26)30-27(32)23-15-18-31(19-16-23)17-14-22-10-12-24(13-11-22)29(2,3)28(33)34-4/h6-13,23H,5,14-21H2,1-4H3 |
InChI Key |
AWUXQUVYMUBJSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)OC |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization Methodologies for Bilastine Ester
Retrosynthetic Analysis for Bilastine (B1667067) Ester Scaffolds
A retrosynthetic analysis of the bilastine ester scaffold reveals several key disconnections, offering multiple strategic approaches for its synthesis. The core structure of bilastine features a benzimidazole (B57391) ring linked to a piperidine (B6355638) moiety, which is in turn connected to a substituted phenylpropionic acid derivative. hmdb.ca
The primary retrosynthetic disconnection breaks the bond between the piperidine nitrogen and the ethylphenyl group. This leads to two key fragments: 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole and a suitable 2-methyl-2-phenylethyl derivative with a leaving group. The latter fragment can be derived from 2-(4-bromophenyl)-2,2-dimethylacetate ester. pillbuys.com This convergent strategy avoids some of the more challenging steps of earlier linear syntheses, such as the use of hazardous ethylene (B1197577) oxide and the need for protecting the carboxylic acid as an oxazoline (B21484). pillbuys.comresearchgate.net
Another strategic disconnection can be made at the benzimidazole core, separating it from the piperidine ring. However, the most common and efficient syntheses build the benzimidazole-piperidine unit first and then couple it with the substituted phenylpropionic acid ester moiety.
Direct Esterification Protocols for Carboxylic Acid Moieties of Bilastine Precursors
Direct esterification of the carboxylic acid group on bilastine precursors is a fundamental step in many synthetic routes. Various classical and modern esterification methods can be applied.
Fischer Esterification Modifications
Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, can be employed for the synthesis of bilastine esters. mdpi.com While specific examples for bilastine itself are not extensively detailed in the provided literature, the general mechanism involves protonation of the carboxylic acid carbonyl group, making it more electrophilic for attack by the alcohol. mdpi.com To drive the equilibrium towards the ester product, excess alcohol is often used as the solvent, and a dehydrating agent or removal of water is necessary.
For instance, a precursor like 2-(4-{2-[4-(1H-benzimidazol-2-yl)-piperidin-1-yl]-ethyl}-phenyl)-2-methyl-propionic acid could be esterified with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. mdpi.comgoogle.com The reaction of bilastine with methanol in the presence of hydrochloric acid has been shown to produce the methyl ester of bilastine. amazonaws.com
Carbodiimide (B86325) (e.g., DCC/DIC) and Acylating Agent (e.g., DMAP) Coupling Strategies
Carbodiimide-mediated coupling is a highly effective method for ester formation under mild conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) activate the carboxylic acid to form an O-acylisourea intermediate. peptide.comwikipedia.org This intermediate is highly reactive towards nucleophiles like alcohols. The addition of an acylating agent such as 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction.
The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form the O-acylisourea. wikipedia.org This can then react directly with an alcohol to form the ester and a urea (B33335) byproduct. Alternatively, it can react with another molecule of the carboxylic acid to form a symmetric anhydride, which then esterifies the alcohol. peptide.com Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are also commonly used to simplify the purification process by allowing for aqueous workup. peptide.com
| Reagent | Role | Key Features |
| DCC/DIC | Carbodiimide Coupling Agent | Activates carboxylic acid. DIC is often preferred in solid-phase synthesis as its urea byproduct is more soluble in common solvents. peptide.comwikipedia.org |
| EDC | Water-Soluble Carbodiimide | Facilitates easier purification through aqueous extraction of the urea byproduct. peptide.com |
| DMAP | Acylating Agent/Catalyst | Accelerates the esterification reaction when used with carbodiimides. |
Mitsunobu Reaction Applications in Ester Synthesis
The Mitsunobu reaction provides a powerful method for the synthesis of esters from a primary or secondary alcohol and a carboxylic acid with inversion of stereochemistry at the alcohol center. wikipedia.orgatlanchimpharma.com This reaction utilizes a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnrochemistry.com
The reaction mechanism begins with the phosphine attacking the azodicarboxylate to form a betaine (B1666868) intermediate. This intermediate then deprotonates the carboxylic acid. The resulting carboxylate anion acts as a nucleophile, attacking the alcohol which has been activated by the phosphine. wikipedia.org While highly efficient, a notable challenge with the Mitsunobu reaction is the removal of the triphenylphosphine oxide and hydrazinecarboxylate byproducts. atlanchimpharma.com
Transesterification Approaches Utilizing this compound Intermediates
Transesterification is a process where the ester group of a compound is exchanged with another alcohol. This method can be catalyzed by either acids or bases. In the context of bilastine synthesis, a readily available ester, such as a methyl or ethyl ester, can be converted to a different ester, for example, a butyl ester. synzeal.com
A patent describes the hydrolysis of bilastine methyl ester to bilastine using sodium hydroxide (B78521) in methanol. patsnap.com While this is a hydrolysis reaction, the reverse reaction, esterification, or a transesterification with a different alcohol under appropriate conditions is mechanistically plausible. Heterogeneous catalysts, such as Mg-Al-O-t-Bu hydrotalcite, have been shown to be effective for the transesterification of dimethyl carbonate with ethanol, indicating the potential for green catalytic approaches in such transformations. researchgate.net
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is increasingly important in pharmaceutical manufacturing to minimize environmental impact. In the synthesis of bilastine and its esters, several strategies align with these principles.
One approach involves the use of water as a solvent, which is non-toxic, inexpensive, and readily available. museonaturalistico.it The development of synthetic routes that perform reactions and workups in aqueous conditions is a key goal of green chemistry. museonaturalistico.it Another strategy is the use of safer, more environmentally benign reagents and catalysts. For example, some modern synthetic routes for bilastine avoid hazardous materials like ethylene oxide. pillbuys.comresearchgate.net
Solvent-Free Esterification Techniques
Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry, aiming to reduce environmental impact and improve process efficiency. In the context of esterification, these techniques eliminate the need for organic solvents, which are often volatile, toxic, and costly to dispose of.
While specific documented examples of solvent-free synthesis of this compound are not prevalent in the reviewed literature, the principles of solvent-free esterification of carboxylic acids are well-established and applicable. rsc.orgtandfonline.com These reactions are typically conducted by heating a mixture of the carboxylic acid and an alcohol with a suitable catalyst. mdpi.comtandfonline.com The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the ester product.
Several catalytic systems are effective under solvent-free conditions:
Heterogeneous Catalysts: Solid acid catalysts like supported iron oxide nanoparticles (FeNP@SBA-15) or silphos [PCl3-n(SiO2)n] on a silica (B1680970) gel support have demonstrated high efficacy in esterifying various carboxylic acids. mdpi.comtandfonline.com These catalysts are easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling. tandfonline.commdpi.com
Surfactant-Combined Catalysts: Catalysts such as dodecylbenzene (B1670861) sulfonic acid (DBSA) can facilitate esterification at room temperature without any solvent. rsc.org These catalysts create a microenvironment where the hydrophobic reactants can assemble and react efficiently. rsc.org
The application of these principles to bilastine synthesis would involve the direct reaction of the bilastine carboxylic acid precursor with an alcohol (e.g., methanol or ethanol) in the presence of such a catalyst. The high-melting-point nature of the reactants might require elevated temperatures to create a molten reaction medium.
Table 1: Overview of Solvent-Free Esterification Approaches
| Catalytic Approach | Catalyst Example | Key Advantages | Relevant Findings | Citations |
| Heterogeneous Catalysis | Supported Iron Oxide Nanoparticles (FeNP@SBA-15) | Easy recovery and reuse, environmentally friendly, high yields (88-99% for various esters). | Efficient for a broad range of aromatic and aliphatic carboxylic acids. Catalyst can be reused up to 10 times without significant loss of activity. | mdpi.com |
| Heterogeneous Catalysis | Silphos [PCl3-n(SiO2)n] | Mild reaction conditions (room temperature), short reaction times, simple work-up. | Effective for various aromatic and aliphatic acids with primary, secondary, and tertiary alcohols. | tandfonline.comtandfonline.com |
| Surfactant Catalysis | Dodecylbenzene Sulfonic Acid (DBSA) | No solvent or external energy required (room temperature reaction), moderate to excellent yields. | Eliminates the need for any solvent, including water. | rsc.org |
Catalytic Methodologies (e.g., Enzymatic, Organocatalytic, Heterogeneous Catalysis)
Catalysis is fundamental to modern organic synthesis, offering pathways to increased reaction rates, higher selectivity, and milder conditions. The synthesis of bilastine esters benefits from various catalytic approaches.
Enzymatic Catalysis: Enzymes, particularly lipases, are increasingly used as biocatalysts for esterification and transesterification in the pharmaceutical industry due to their high selectivity and operation under mild conditions. tandfonline.comjst.go.jp Lipases can be employed in organic solvents or solvent-free systems to produce esters. tandfonline.comnih.gov For instance, immobilized lipase (B570770) B from Candida antarctica (CALB) has been used for the esterification of active pharmaceutical ingredients. unife.it In the context of this compound, a lipase could catalyze the reaction between the bilastine carboxylic acid precursor and an alcohol, potentially offering high chemoselectivity and avoiding the need for protecting groups on other parts of the molecule. jst.go.jpunife.it
Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. mdpi.comrsc.org For esterification, organic acids like p-toluenesulfonic acid are common homogeneous catalysts. ajgreenchem.com More advanced organocatalytic systems, such as those based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can facilitate the oxidative dimerization of alcohols to form esters. thieme-connect.com Recently, sulfur(IV)-based organocatalysts have been developed for the direct esterification of carboxylic acids and alcohols under redox-neutral conditions. rsc.org These methods avoid the use of toxic metals and harsh reagents, aligning with green chemistry principles. rsc.orgrsc.org
Heterogeneous Catalysis: Heterogeneous catalysts are materials that exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Their primary advantage is the ease of separation and potential for recycling. mdpi.commdpi.com In esterification, solid acid catalysts are common. These include:
Sulfonic Acid Resins: Materials like Amberlyst-15 are effective but can have thermal limitations. mdpi.com
Metal Oxides: Oxides of tin, aluminum, and zinc have shown promise as Lewis acid catalysts for esterification, achieving high yields.
Zeolites and Supported Acids: Zeolites (H-ZSM-5, H-beta) and silica-supported acids (e.g., H₂WO₄/SiO₂) are stable at high temperatures and can be used for esterification reactions. mdpi.com
In documented syntheses of bilastine methyl ester, the final coupling step is often a nucleophilic substitution rather than a direct esterification of the final bilastine acid. However, the synthesis of key precursors, such as 2-methyl-2-{4-[2-(toluene-4-sulfonyloxy)-ethyl]-phenyl}-methyl propionate (B1217596), involves esterification that can be optimized using these catalytic methods. google.compatsnap.com
Table 2: Comparison of Catalytic Methodologies for Ester Synthesis
| Methodology | Catalyst Type | Example(s) | Advantages | Disadvantages | Citations |
| Enzymatic | Lipases | Candida antarctica lipase B (CALB), Porcine pancreas lipase | High selectivity, mild conditions, environmentally friendly. | Can be expensive, may have lower reaction rates, limited stability. | tandfonline.comnih.govunife.it |
| Organocatalytic | Small organic molecules | p-toluenesulfonic acid, TEMPO, Sulfur(IV) compounds | Metal-free, avoids toxic reagents, mild conditions. | Catalyst loading can sometimes be high, separation can be difficult for homogeneous catalysts. | ajgreenchem.comthieme-connect.comrsc.org |
| Heterogeneous | Solid acids | Metal oxides (SnO, Al₂O₃), Sulfonic resins (Amberlyst-15), Zeolites | Easy catalyst separation and recycling, often robust and stable. | Can have lower activity than homogeneous counterparts, potential for pore size limitations. | mdpi.commdpi.com |
Protecting Group Strategies in Selective this compound Synthesis
In the multi-step synthesis of complex molecules like bilastine, protecting groups are often essential to prevent unwanted side reactions at sensitive functional groups. The carboxylic acid moiety of the bilastine precursor is frequently protected as an ester. However, other functional groups may require protection during intermediate steps.
A notable strategy in the synthesis of bilastine involves protecting the carboxylic acid functionality as an oxazoline. googleapis.com In the original synthesis route developed by FAES Farma, an alkyl 4-bromophenyl acetate (B1210297) is first converted to its geminal dimethyl derivative. googleapis.com The resulting ester is then protected by converting it into a 2-oxazoline ring. googleapis.com This protection is robust enough to withstand subsequent reactions, such as the formation of a Grignard reagent and reaction with oxirane to build the phenethyl alcohol side chain. googleapis.com The oxazoline group is then hydrolyzed back to the carboxylic acid in the final stages of the synthesis, after the main carbon skeleton has been assembled. googleapis.com
An alternative, more convergent approach carries the carboxylic acid through the synthesis as a simple methyl ester. pillbuys.com This strategy avoids the "tedious" protection and deprotection of the carboxylic acid as an oxazoline. pillbuys.com The methyl ester is stable enough for the key coupling reactions and is hydrolyzed to the final bilastine acid using standard conditions, such as lithium hydroxide in a mixture of THF, methanol, and water. pillbuys.com This highlights a strategic choice in synthesis design: using a simple ester as both a protecting group and a direct precursor to the final product, thereby improving step economy.
Exploration of Novel Synthetic Routes for this compound Analogues
Research into novel synthetic routes often aims to improve efficiency, reduce costs, and avoid hazardous reagents. Several alternative syntheses for bilastine and its key ester intermediates have been developed since the original patent.
One innovative approach avoids the use of Grignard reagents and ethylene oxide. pillbuys.com This method employs palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, to introduce a vinyl group onto an aryl bromide precursor (which already contains the methyl propionate ester moiety). googleapis.compillbuys.com Subsequent hydroboration and oxidation of the resulting styrene (B11656) derivative generates the necessary hydroxyethyl (B10761427) side chain. pillbuys.comgoogle.com This route proceeds through the methyl ester of the key side chain, which is coupled with the benzimidazole-piperidine fragment in the final steps. pillbuys.com
Another strategy focuses on a different disconnection, building the molecule through the alkylation of 2-(1-(4-bromophenethyl)piperidin-4-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole with a reagent that introduces the dimethyl-propionic ester group. googleapis.com This can be achieved via palladium-catalyzed alkylation using in-situ generated zinc or lithium enolates of an isobutyrate ester. googleapis.com
A novel route has also been proposed starting from inexpensive 2-nitroaniline. museonaturalistico.it The synthesis proceeds through reduction, cyclization, alkylation, and coupling reactions to form the bilastine structure. This method is reported to have mild reaction conditions, simple operation, and high yield, making it suitable for industrial production. museonaturalistico.it The final steps involve the hydrolysis of a this compound intermediate to yield the final drug substance. museonaturalistico.it
These varied approaches demonstrate the flexibility in synthesizing this compound analogues and the continuous effort to refine the manufacturing process. researchgate.net
Table 3: Comparison of Novel Synthetic Routes to Bilastine Intermediates
| Synthetic Strategy | Key Reactions | Precursor with Ester Group | Advantages | Citations |
| Palladium-Catalyzed Vinylation | Stille/Suzuki coupling, Hydroboration-Oxidation | Methyl 2-(4-bromophenyl)-2,2-dimethylacetate | Avoids Grignard reagents and ethylene oxide; convergent approach. | googleapis.compillbuys.comgoogle.com |
| Palladium-Catalyzed Alkylation | Hartwig-Buchwald amination/alkylation with zinc/lithium enolates | Alkyl isobutyrate derivatives | Bypasses traditional N-alkylation with tosylates. | googleapis.com |
| Convergent Synthesis from 2-Nitroaniline | Reduction, Cyclization, Alkylation, Coupling, Hydrolysis | Intermediate ester formed during synthesis | Uses inexpensive starting materials, mild conditions, high yield. | museonaturalistico.it |
| Friedel-Crafts Acylation | Friedel-Crafts acylation | Chloro acetyl chloride on substituted arenes | Alternative to Stille and Suzuki couplings. | researchgate.net |
Optimization of Reaction Conditions for Maximized Yield and Purity of this compound
Optimizing reaction conditions is crucial for the industrial-scale production of pharmaceuticals, directly impacting cost, efficiency, and product quality. For this compound synthesis, optimization focuses on several key parameters.
Reactant Stoichiometry and Solvent: In the coupling reaction to form bilastine methyl ester, the molar ratio of the reactants is critical. For example, in the reaction between 1-(2-ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole and 2-methyl-2-{4-[2-(toluene-4-sulfonyloxy)-ethyl]-phenyl}-propionic acid methyl ester, using a near equimolar ratio (e.g., 0.1 mol of each) in the presence of a base like diisopropylethylamine (0.3 mol) is effective. patsnap.com The choice of solvent also plays a significant role; solvents like tetrahydrofuran (B95107) (THF) and isopropyl ether have been successfully used for this step. patsnap.com
Base and Temperature: The choice and amount of base are important for facilitating the nucleophilic substitution reactions typically used to assemble the final molecule. In addition to organic bases like diisopropylethylamine, inorganic bases such as sodium bicarbonate are also employed, particularly at higher temperatures (e.g., 100°C). museonaturalistico.it The final hydrolysis of the this compound to bilastine is typically performed using an inorganic base like sodium hydroxide or lithium hydroxide in a protic solvent mixture (e.g., methanol/water or THF/methanol/water) at elevated temperatures (e.g., 70°C). patsnap.compillbuys.com
Purification: The purity of the final this compound is paramount. Purification methods often involve extraction with a suitable organic solvent like ethyl acetate, followed by washing with water and brine to remove inorganic impurities. google.com The solvent is then evaporated to yield the solid ester. google.com For intermediates that are oils or difficult to crystallize, conversion to a salt (e.g., an oxalate (B1200264) salt) can facilitate purification and handling by providing a stable, crystalline solid with a sharp melting point. google.com For example, reacting bilastine ethyl ester with oxalic acid in acetonitrile (B52724) yields a white crystalline oxalate salt with high purity (92% yield, M.P. 183-185°C). google.com
Advanced Analytical and Spectroscopic Characterization of Bilastine Ester
Chromatographic Separation Techniques for Bilastine (B1667067) Ester Purity Assessment
Chromatography is an indispensable tool in pharmaceutical analysis for separating and quantifying components within a mixture. For bilastine ester, various chromatographic techniques are utilized to assess its purity, identify byproducts, and resolve stereoisomers.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and stability of this compound. Developing a robust, stability-indicating HPLC method is crucial for separating the main component from process-related impurities and degradation products. researchgate.net Method development typically involves a systematic approach to optimizing chromatographic conditions.
Reverse-phase HPLC (RP-HPLC) is the most common mode used. rjptonline.orgajpaonline.com The selection of a stationary phase, such as a C8 or C18 column, is a critical first step. researchgate.netajpaonline.com The mobile phase composition, often a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), potassium dihydrogen phosphate, or dilute formic or phosphoric acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol), is optimized to achieve efficient separation. rjptonline.orgsci-hub.sejchr.org Gradient elution is frequently employed to resolve compounds with a wide range of polarities, which is particularly useful for separating this compound from its potential impurities. patsnap.comgoogle.com
Validation of the developed HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. jchr.orgrjptonline.org This includes demonstrating specificity, linearity, accuracy, precision, and robustness. researchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) are also established to determine the method's sensitivity for trace impurities. researchgate.net For instance, studies on bilastine have shown that acidic conditions in the presence of methanol (B129727) can lead to the formation of bilastine methyl ester, a key related substance that must be monitored. researchgate.netresearchgate.net
Table 1: Example of HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic System | Shimadzu LC20AD, Agilent 1120 | ajpaonline.comjchr.org |
| Column | Discovery C8 (250 mm x 4.6 mm, 5µm) | researchgate.net |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate (pH 6.0) | sci-hub.se |
| Elution Mode | Gradient | patsnap.com |
| Flow Rate | 1.0 mL/min | jchr.org |
| Detection Wavelength | 276 nm (PDA Detector) | researchgate.net |
| Column Temperature | 25°C - 40°C | google.comamazonaws.com |
| Injection Volume | 10 µL | google.com |
Gas Chromatography (GC) for Volatile Ester Byproducts and Residual Solvents
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. omchemlabs.in In the context of this compound, GC is primarily used to identify and quantify volatile organic impurities, including residual solvents from the synthesis process and potential volatile byproducts. omchemlabs.ingoogle.com Solvents such as dimethylformamide (DMF), methanol, and others used in the synthesis must be controlled to acceptable limits in the final product. pillbuys.comresearchgate.net
The method typically involves dissolving the this compound sample in a suitable high-purity solvent and injecting it into the GC system. A capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., Rtx-5), is commonly used for separation. researchgate.net A flame ionization detector (FID) is often employed for quantification due to its high sensitivity to organic compounds. For unambiguous identification, GC is coupled with a mass spectrometer (GC-MS). nih.gov This hyphenated technique provides both the retention time from the GC and the mass spectrum of the eluting component, allowing for positive identification of residual solvents and other volatile impurities. nih.gov
Table 2: Typical GC Parameters for Residual Solvent Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic System | Gas Chromatograph with Mass Spectrometer | researchgate.net |
| Column | Rtx-5 amine (30 m × 0.32 mm × 1.50 µm) | researchgate.net |
| Carrier Gas | Helium or Nitrogen | researchgate.net |
| Injector Temperature | 250°C | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.net |
| Oven Program | Temperature gradient (e.g., 40°C hold for 5 min, ramp to 240°C) | |
| Diluent | Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) |
Supercritical Fluid Chromatography (SFC) for Chiral Resolution and Impurity Profiling
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both normal-phase and reverse-phase HPLC for pharmaceutical analysis, particularly for chiral separations. selvita.com The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. chromatographyonline.com
For this compound, SFC is particularly advantageous for chiral resolution if the molecule contains stereogenic centers or if chiral impurities are present. The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs are widely used and have proven effective for a broad range of compounds. mdpi.com SFC is also considered a "green" technology because it significantly reduces the consumption of organic solvents compared to traditional HPLC. selvita.com Beyond chiral separations, SFC can also be applied for general impurity profiling, often providing different selectivity compared to HPLC, which can be useful for resolving co-eluting peaks. mdpi.com
Table 3: General SFC Parameters for Chiral and Impurity Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic System | Preparative or Analytical SFC System | selvita.commdpi.com |
| Column | Chiral Stationary Phase (e.g., CHIRAL ART Amylose-SA) | mdpi.commdpi.com |
| Mobile Phase | Supercritical CO₂ with an organic modifier (e.g., Methanol, Ethanol) | mdpi.com |
| Back Pressure | 120 - 130 bar | mdpi.com |
| Flow Rate | 4 mL/min (analytical) to 80 g/min (preparative) | mdpi.com |
| Column Temperature | 40°C | mdpi.com |
| Detection | UV-Vis or Mass Spectrometer |
Mass Spectrometry (MS) for Structural Elucidation and Impurity Identification
Mass Spectrometry (MS) is a definitive analytical technique for determining the molecular weight and structure of this compound and its impurities. omchemlabs.in When coupled with a chromatographic inlet like LC or GC, it provides unparalleled specificity and sensitivity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. acs.org This precision allows for the determination of the elemental composition of a molecule. For this compound, obtaining an exact mass measurement using an instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer confirms its molecular formula. sci-hub.se For example, the monoisotopic mass of bilastine methyl ester (C₂₉H₃₉N₃O₃) is calculated to be 477.29914 Da. nih.gov An HRMS measurement that matches this theoretical value provides strong evidence for the identity of the compound, distinguishing it from other molecules with the same nominal mass but different elemental formulas.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by analyzing its fragmentation patterns. researchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion [M+H]⁺ of this compound) is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions (product ions).
The analysis of these fragments helps to piece together the molecule's structure. Studies on the degradation of bilastine have utilized LC-MS/MS to characterize the resulting products, including the methyl ester. researchgate.netsemanticscholar.org For bilastine methyl ester, fragmentation would likely occur at the ester linkage, the ether bond, and within the piperidine (B6355638) and benzimidazole (B57391) ring systems. amazonaws.com For example, the acid-degraded product of bilastine, identified as the methyl ester, shows a molecular ion peak at m/z 478.43 [M+H]⁺. researchgate.netsemanticscholar.org Its fragmentation provides key structural information, confirming the addition of a methyl group to the carboxylic acid moiety of bilastine. researchgate.net Establishing the fragmentation pathway is crucial for unequivocally identifying impurities and degradation products during stability studies. amazonaws.com
Table 4: Predicted MS/MS Fragmentation Data for Bilastine Methyl Ester ([M+H]⁺ = 478.3)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Structure/Loss | Reference |
|---|---|---|---|
| 478.3 | 286.1 | [Fragment containing the piperidine-benzimidazole moiety] | amazonaws.com |
| 478.3 | 257.1 | [Further fragmentation of the 286.1 ion] | amazonaws.com |
| 478.3 | 191.0 | [Fragment corresponding to the phenyl-methylpropanoate moiety] | amazonaws.com |
| 478.3 | 185.2 | [Further fragmentation of the 286.1 ion] | amazonaws.com |
| 478.3 | 145.0 | [Fragment from the phenylpropanoate group] | amazonaws.com |
| 478.3 | 133.1 | [Further fragmentation] | amazonaws.com |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates gas-phase ions based on their size, shape, and charge, adding a second dimension of separation to conventional mass spectrometry. nih.gov This method is particularly valuable in pharmaceutical analysis for its ability to distinguish between isomeric compounds—molecules that share the same molecular formula and mass but differ in their three-dimensional structure. nih.gov
In the context of this compound, IMS-MS could be instrumental in differentiating potential structural isomers that may arise during synthesis, such as positional isomers of the ester group on the phenyl ring or stereoisomers. The technique operates by measuring the drift time of an ion through a gas-filled chamber under the influence of a weak electric field. taylorfrancis.com Compact, tightly-folded isomers will experience fewer collisions with the drift gas and travel faster than their more extended, structurally open counterparts, resulting in different arrival times at the detector. copernicus.org
The coupling of IMS with high-resolution mass spectrometry provides a two-dimensional plot of ion mobility versus mass-to-charge ratio (m/z). This allows for the separation of isomers that are indistinguishable by mass spectrometry alone. copernicus.org For instance, if a synthesis by-product included an isomer of this compound, IMS-MS would be a prime analytical tool for its detection and characterization, even at trace levels. The ability to separate and identify isomers is critical, as different isomers can have varied pharmacological and toxicological profiles. nih.gov While specific studies on this compound using IMS-MS are not prevalent, the application of the technique to other complex drug molecules demonstrates its potential utility. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive elucidation of molecular structure in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete and unambiguous assignment of a molecule's constitution and stereochemistry can be achieved. nih.gov
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR: The proton NMR spectrum of this compound would confirm the successful esterification of the parent carboxylic acid, bilastine. Key evidence would be the disappearance of the broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) and the appearance of new signals corresponding to the alkyl group of the ester. For example, in a methyl ester derivative, a sharp singlet around 3.7 ppm would be expected. omchemlabs.in For an ethyl ester, a quartet around 4.2 ppm and a triplet around 1.2 ppm would be characteristic. The chemical shifts of protons adjacent to the ester group are diagnostic of its formation.
¹³C NMR: The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the ester typically resonates in the range of 170-175 ppm, a distinct shift from the carboxylic acid carbonyl. Furthermore, the carbon(s) of the ester's alkyl group would appear in the upfield region of the spectrum (e.g., ~52 ppm for a methyl ester's O-CH₃).
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for a hypothetical Bilastine Methyl Ester, crucial for identifying the ester linkage.
| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ester Methyl | -O-CH ₃ | ~ 3.7 (singlet) | ~ 52 |
| Ester Carbonyl | -C =O | - | ~ 172 |
| Aromatic C (attached to ester) | Ar-C | - | ~ 130 |
| Phenyl Propanoate Methyls | -C(CH ₃)₂ | ~ 1.5 (singlet) | ~ 25 |
This table is illustrative and actual shifts may vary based on solvent and experimental conditions.
Two-dimensional NMR experiments are essential for assembling the complete molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds (²JHH, ³JHH). It would be used to trace the connectivity within the ethoxyethyl group, the piperidine ring, and the ethylphenyl moiety of this compound.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This powerful experiment allows for the unambiguous assignment of each carbon atom that bears a proton, simplifying the complex ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical 2D NMR experiment for assigning the structure of complex molecules like this compound. It reveals long-range correlations (typically 2-4 bonds) between protons and carbons. Crucially, it would show a correlation between the protons of the ester's alkyl group (e.g., the -OCH₃ protons) and the ester carbonyl carbon, providing definitive proof of the ester linkage. It would also connect the different fragments of the molecule, such as linking the piperidine protons to the benzimidazole carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the molecule's stereochemistry and preferred conformation in solution.
The combined application of these 2D NMR techniques provides a rigorous and complete structural assignment of this compound.
| 2D NMR Technique | Purpose for this compound Analysis | Key Information Yielded |
| COSY | Trace proton-proton spin systems | Connectivity within piperidine ring, ethoxyethyl chain, and ethyl-phenyl linker. |
| HSQC | Correlate protons to directly attached carbons | Unambiguous assignment of protonated carbons. |
| HMBC | Identify long-range (2-4 bond) H-C correlations | Confirms ester linkage (e.g., correlation from -OCH₃ protons to C=O). Connects molecular fragments (benzimidazole, piperidine, phenyl). |
| NOESY | Detect through-space proton proximities | Determination of stereochemistry and 3D conformation. |
1D NMR (1H, 13C, Heteronuclei) Spectral Interpretation of Ester Linkages
Vibrational Spectroscopy for Functional Group Identification and Polymorph Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups and for characterizing the solid-state properties of a compound, such as polymorphism. nih.gov
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations (stretching, bending). The resulting spectrum is a unique fingerprint of the molecule. For this compound, FTIR is crucial for confirming the conversion of the carboxylic acid to an ester.
The key spectral change would be observed in the carbonyl stretching region. The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretch (around 1710 cm⁻¹) would be replaced by characteristic ester bands. The ester C=O stretch typically appears at a higher wavenumber (1735-1750 cm⁻¹). uobaghdad.edu.iq Additionally, two C-O stretching bands for the ester group would appear in the 1300-1000 cm⁻¹ region. uobaghdad.edu.iq
FTIR is also highly sensitive to the crystalline structure of a solid. Different polymorphic forms of a compound will have different crystal lattice arrangements, leading to subtle but measurable differences in their FTIR spectra. google.comgoogle.com This allows FTIR to be used to identify and distinguish between polymorphs of this compound.
| Functional Group | Vibration Type | Expected FTIR Absorption Band (cm⁻¹) |
| Ester Carbonyl | C=O Stretch | 1750 - 1735 |
| Aromatic Ring | C=C Stretch | ~1614, 1508 |
| C-H (Aliphatic) | C-H Stretch | 2970 - 2850 |
| Ether | C-O-C Stretch | ~1100 |
| Ester | C-O Stretch | 1300 - 1000 (two bands) |
Data based on spectra for bilastine and general ester frequencies. uobaghdad.edu.iqresearchgate.netgoogle.com
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, non-polar bonds (like C-C) and symmetric stretches often produce strong Raman signals, whereas they may be weak in FTIR.
For this compound, Raman spectroscopy would also clearly identify the key functional groups. The C=O ester stretch gives a moderately strong Raman band, and the aromatic ring vibrations are typically very strong.
A significant advantage of Raman spectroscopy is its utility in polymorph characterization. The low-frequency region of the Raman spectrum (below 200 cm⁻¹) corresponds to lattice vibrations (phonons), which are highly sensitive to the crystal packing. nih.gov Different polymorphs will exhibit distinct low-frequency Raman spectra, making it a powerful, non-destructive tool for solid-state analysis. nih.govafjbs.com
| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) |
| Aromatic Ring | Ring Breathing/Stretching | Strong bands around 1610 and 1000 |
| Ester Carbonyl | C=O Stretch | 1750 - 1735 |
| C-H (Aliphatic/Aromatic) | C-H Stretch | 3100 - 2850 |
| Crystal Lattice | Phonon Modes | < 200 (Highly sensitive to polymorphs) |
Fourier Transform Infrared (FTIR) Spectroscopy
Elemental Analysis (CHNS/O) for Empirical Formula Verification
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By precisely measuring the weight percentages of Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S), and Oxygen (O), it is possible to confirm if the elemental composition of a sample matches the theoretical values derived from its proposed molecular formula.
For this compound, specifically the methyl ester derivative, the molecular formula is C₂₉H₃₉N₃O₃. nih.gov This formula leads to a molecular weight of approximately 477.6 g/mol . nih.gov The theoretical elemental composition can be calculated from this formula and serves as a benchmark for experimental results obtained from CHNS/O analysis. The verification is crucial for confirming the identity and purity of a newly synthesized batch of the ester.
Below is a data table of the theoretical elemental composition of Bilastine Methyl Ester.
| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 29 | 348.319 | 72.93 |
| Hydrogen | H | 1.008 | 39 | 39.312 | 8.23 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 8.80 |
| Oxygen | O | 15.999 | 3 | 47.997 | 10.05 |
| Total | 477.649 | 100.00 |
Note: The data presented is theoretical, calculated from the molecular formula of Bilastine Methyl Ester.
X-ray Crystallography for Solid-State Structure Determination of this compound Crystal Forms
While extensive crystallographic data exists for the parent compound, Bilastine, which has known anhydrous polymorphs and hydrated forms researchgate.netgoogle.com, specific single-crystal X-ray diffraction data for this compound is not readily found in the cited literature. However, the process would involve growing a single, high-quality crystal of this compound and exposing it to an X-ray beam. The resulting diffraction pattern would be analyzed to generate an electron density map and, subsequently, a complete structural model of the molecule.
Should a crystal structure for this compound be determined, the research findings would be presented in a crystallographic data table, as exemplified below (with hypothetical data).
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | [Value] |
| R-factor (%) | [Value] |
Note: The data in this table is hypothetical and serves only to illustrate how X-ray crystallography findings for this compound would be presented.
Studies on Bilastine itself have identified various crystalline forms, including salts and cocrystals, using single-crystal X-ray diffraction. researchgate.net For instance, a stable crystal form of Bilastine exhibits characteristic peaks in its X-ray powder diffraction (XRPD) pattern at 2θ values of 11.30, 12.50, 17.18, and 18.94, among others. google.com A similar analysis for this compound would be critical in identifying its different polymorphic forms.
Coupled Techniques for Hyphenated Analysis (e.g., LC-MS, GC-MS, LC-NMR)
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures, such as identifying impurities or degradation products like this compound. omchemlabs.injapsonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for identifying and quantifying compounds in a mixture. It is widely used in the analysis of Bilastine and its degradation products. japsonline.comresearchgate.net Studies have shown that under acidic stress conditions in the presence of methanol, Bilastine can form its methyl ester. researchgate.netsemanticscholar.org
LC-MS/MS analysis of this degradation product revealed a molecular ion peak [M+H]⁺ at m/z 478.43, which is 14 Da higher than that of Bilastine (m/z 464.3), corresponding to the addition of a methylene (B1212753) group in the ester formation. researchgate.netsemanticscholar.org The fragmentation pattern of this ion is then analyzed to confirm the structure of the ester. semanticscholar.org The development of stability-indicating HPLC methods often uses LC-MS to characterize the structures of products formed under stress conditions. researchgate.net
A typical LC-MS method for analyzing Bilastine and its related substances might involve the following conditions:
| Parameter | Description |
| LC Column | Discovery C8 (250 mm x 4.6 mm, 5µm) or Inertsil ODS-3® (150 x 4.6 mm, 5 µm). researchgate.netsci-hub.se |
| Mobile Phase | Methanol: 0.1% ortho-phosphoric acid (55:45 %v/v) or 10 mM ammonium acetate (pH 6.0) with acetonitrile. researchgate.netsci-hub.se |
| Ionization Mode | Positive Electrospray Ionization (ESI). semanticscholar.org |
| Detector | Quadrupole Time-of-Flight (Q-TOF) or Tandem Mass Spectrometer. sci-hub.se |
| Parent Ion (Bilastine) | m/z 464.3 [M+H]⁺. semanticscholar.org |
| Product Ion (Bilastine Methyl Ester) | m/z 478.43 [M+H]⁺. semanticscholar.org |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. ajpaonline.com Given that esters can be volatile, GC-MS is a viable, though less commonly reported, method for the analysis of this compound. researchgate.net The main challenge lies in the high molecular weight and relatively low volatility of this compound, which might require derivatization to increase its volatility for efficient gas chromatographic separation. A predicted GC-MS spectrum for the parent compound Bilastine is noted in the Human Metabolome Database, suggesting its potential, though likely limited, applicability without derivatization. The analysis would involve injecting the sample into a heated port, where it is vaporized and separated on a capillary column before being detected by a mass spectrometer. ajpaonline.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
LC-NMR is a formidable, albeit less common, hyphenated technique that provides unparalleled structural elucidation of components within a mixture. It directly couples the separation power of HPLC with the detailed structural information from NMR spectroscopy. researchgate.net For a compound like this compound, especially if it were an unknown impurity in a sample, LC-NMR would be the definitive method for characterization without the need for time-consuming isolation. After separation on the LC column, the analyte peak corresponding to the ester would be directed into the NMR flow cell. One- and two-dimensional NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC) could then be performed to provide an unambiguous structural assignment, confirming the connectivity of the methyl group to the carboxyl oxygen. researchgate.net
Chemical Stability and Degradation Pathways of Bilastine Ester
Hydrolytic Degradation Mechanisms of Ester Bonds in Aqueous and Buffer Media
The ester linkage in bilastine (B1667067) ester is susceptible to hydrolysis, a chemical breakdown process involving water. This degradation can be influenced by the pH of the medium and the presence of enzymes.
pH-Dependent Hydrolysis Kinetics and Reaction Order Studies
The rate of hydrolysis of bilastine ester is significantly dependent on the pH of the surrounding medium. Studies have shown that the degradation of bilastine, the parent compound, follows pseudo-first-order kinetics. jddtonline.infojddtonline.info This suggests that the concentration of the drug is the primary determinant of the degradation rate at a constant pH and temperature.
Forced degradation studies on bilastine have revealed its susceptibility to both acidic and alkaline conditions. researchgate.netsemanticscholar.org In acidic conditions (e.g., using hydrochloric acid), bilastine has been observed to degrade. semanticscholar.orgsci-hub.se One study noted that in the presence of hydrochloric acid and methanol (B129727), bilastine can form its methyl ester. semanticscholar.orgamazonaws.comresearchgate.net This reaction highlights the potential for ester formation under certain acidic conditions, which is a reverse consideration to the hydrolysis of this compound.
Conversely, under alkaline conditions (e.g., using sodium hydroxide), bilastine has shown to be relatively stable in some studies sci-hub.se, while others report degradation ijpsr.com. The hydrolysis of the ester group back to the carboxylic acid is a primary degradation pathway under basic conditions. google.comgoogle.com The rate of this hydrolysis is influenced by the concentration of the base, with common bases used in studies including sodium hydroxide (B78521), potassium hydroxide, and lithium hydroxide. google.comgoogle.com
The pH-rate profile, which plots the logarithm of the degradation rate constant against pH, is a crucial tool for determining the pH at which a compound exhibits maximum stability. researchgate.net For bilastine, it has been found to be most stable in neutral and alkaline conditions. jddtonline.info
Table 1: Summary of pH-Dependent Degradation of Bilastine
| Stress Condition | Reagent | Observation | Reference |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | Degradation observed. Formation of methyl ester in the presence of methanol. | semanticscholar.orgsci-hub.seamazonaws.comresearchgate.net |
| Base Hydrolysis | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Lithium Hydroxide (LiOH) | Generally more stable than in acidic conditions, but degradation can occur, leading to the formation of the parent carboxylic acid. | sci-hub.segoogle.comgoogle.comgoogle.com |
| Neutral Hydrolysis | Water | No significant degradation observed after refluxing for 72 hours at 80°C. | sci-hub.se |
Enzyme-Catalyzed Hydrolysis Investigations (in vitro models, e.g., esterase activity)
Ester bonds are known to be substrates for various enzymes, particularly esterases, which are ubiquitous in biological systems. nih.gov The hydrolysis of esters can be efficiently catalyzed by these enzymes, following a serine-hydrolase mechanism. units.it This enzymatic process can be significantly faster and more specific than chemical hydrolysis. libretexts.org
Lipases are a class of esterases that have been extensively studied for their ability to catalyze both the synthesis and hydrolysis of esters. units.itmdpi.com In the context of this compound, enzymatic hydrolysis would lead to the formation of bilastine and the corresponding alcohol. The rate and extent of this reaction can be influenced by factors such as the specific enzyme used, pH, temperature, and the presence of organic solvents. mdpi.com In vitro models utilizing purified esterases or tissue homogenates can provide valuable insights into the metabolic fate of this compound in a biological environment.
Oxidative Degradation Pathways Affecting Ester Linkages and Molecular Integrity
Oxidative stress is another significant factor that can lead to the degradation of pharmaceutical compounds. For bilastine, exposure to oxidizing agents such as hydrogen peroxide has been shown to cause degradation. researchgate.netsemanticscholar.orgsci-hub.seamazonaws.comglobalresearchonline.net
A patent has described a method for determining oxidative degradation products, where bilastine was treated with 3% hydrogen peroxide at 30°C for 1.5 hours, resulting in the formation of impurity E at a level of 2.16%. patsnap.com
Table 2: Oxidative Degradation of Bilastine
| Oxidizing Agent | Conditions | Degradation Products | Reference |
| Hydrogen Peroxide (H₂O₂) | 3-30% w/v | N-oxide of bilastine | researchgate.netamazonaws.com |
| Hydrogen Peroxide (H₂O₂) | 30% | 5.5% degradation | globalresearchonline.net |
| Hydrogen Peroxide (H₂O₂) | 10% | 16% degradation after 4 hours | sci-hub.se |
| Hydrogen Peroxide (H₂O₂) | 3% | 2.16% of Impurity E after 1.5 hours at 30°C | patsnap.com |
Photolytic Degradation Under Various Light Exposures and Wavelengths
Photostability is a crucial parameter for any drug substance, as exposure to light can induce degradation. Forced degradation studies on bilastine have included exposure to UV and visible light to assess its photolytic stability. sci-hub.se
In one study, solid bilastine was exposed to UV light at 200 watt-hours/square meter and visible light at 1.2 million lux-hours. sci-hub.se Another study exposed a solution of bilastine to UV light at 1.2 million lux-hours for 4 hours. globalresearchonline.net The results from these studies have been somewhat varied. Some have found bilastine to be stable under photolytic conditions ijpsonline.comijpsdronline.com, while others have observed a low degree of degradation, around 0.6% globalresearchonline.net. A separate study reported a 6.5% degradation of bilastine under photolytic conditions. ijpsr.com This variability may be due to differences in the physical state of the sample (solid vs. solution), the solvent used, and the specific light exposure conditions.
Thermal Decomposition Profiles and Kinetic Analysis via Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a substance as a function of temperature. It provides valuable information about the thermal stability and decomposition profile of a compound. tainstruments.comtainstruments.com
Forced degradation studies have subjected bilastine to thermal stress to evaluate its stability at elevated temperatures. sci-hub.seijpsonline.com One study exposed solid bilastine powder to 100°C and found no signs of degradation even after 72 hours. sci-hub.se Another study reported marginal degradation under thermal conditions. ijpsonline.com A different investigation found a 9.05% degradation of bilastine under thermal stress. ijpsr.com
TGA can be used to determine the onset of decomposition temperature, which indicates the upper-temperature limit for the stability of the compound. google.com The kinetic parameters of decomposition, such as activation energy, can also be calculated from TGA data obtained at different heating rates. tainstruments.comtainstruments.comekb.eg This information is critical for understanding the thermal decomposition mechanism and predicting the long-term stability of the compound at various temperatures.
Identification and Characterization of this compound Degradants and Impurities
The identification and characterization of degradation products and impurities are crucial for ensuring the safety and quality of a drug substance. omchemlabs.in Impurities can arise from the synthesis process, incomplete reactions, side reactions, or the degradation of the API during storage and handling. omchemlabs.in
Several process-related impurities of bilastine have been identified and synthesized for use as reference standards. researchgate.netx-mol.net These include methoxyethyl bilastine, (2-ethoxyethoxy)ethyl bilastine, and the 2-amino-2-methylpropyl ester of bilastine. researchgate.netx-mol.net
Forced degradation studies coupled with analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are instrumental in separating, identifying, and elucidating the structures of degradation products. sci-hub.seamazonaws.comamazonaws.com For instance, in acid degradation studies of bilastine, a major degradant was identified as the methyl ester of bilastine when methanol was present. semanticscholar.orgresearchgate.net Under oxidative stress, the N-oxide of bilastine is a common degradation product. researchgate.netamazonaws.com
The structural elucidation of these impurities and degradants is often achieved by analyzing their fragmentation patterns in MS/MS experiments. researchgate.netsemanticscholar.orgsci-hub.se This detailed characterization is essential for establishing impurity limits and developing control strategies to minimize their presence in the final drug product. omchemlabs.in
The chemical integrity of this compound is influenced by various environmental factors, with its stability being highly dependent on pH. As an ester, it is susceptible to hydrolysis, a chemical breakdown process in the presence of water, which is significantly accelerated by acidic or basic conditions.
Research into the synthesis of Bilastine frequently involves the hydrolysis of a this compound intermediate (such as the methyl or ethyl ester) to yield the final active carboxylic acid, Bilastine. patsnap.comportico.org This conversion is typically achieved through basic hydrolysis, often by heating the ester in the presence of an inorganic base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a polar solvent. patsnap.comgoogle.com Acidic conditions can also facilitate this hydrolytic cleavage. google.com
Conversely, studies on the forced degradation of Bilastine have shown that under specific stress conditions, the reverse reaction—esterification—can occur. When Bilastine is subjected to acidic stress (e.g., 2.0 M HCl at 80°C) in the presence of methanol, it can react to form Bilastine Methyl Ester. semanticscholar.orgresearchgate.net This indicates that the ester linkage can be both cleaved and formed depending on the chemical environment. LC-MS/MS analysis has confirmed the identity of Bilastine Methyl Ester as a degradation product under these conditions. semanticscholar.orgamazonaws.com
Oxidative stress is another degradation pathway. Studies on Bilastine show degradation in the presence of hydrogen peroxide, leading to the formation of an N-oxide. semanticscholar.orgamazonaws.com While these studies were performed on Bilastine, it is plausible that the ester derivative would also be susceptible to similar oxidative degradation.
Stabilization Strategies for this compound Chemical Integrity
Given its degradation pathways, several strategies can be employed to maintain the chemical integrity of this compound.
pH Modulation : The primary stabilization strategy is the strict control of pH. Since the ester is prone to hydrolysis under both acidic and basic conditions, maintaining a neutral pH environment is critical for its stability, particularly in aqueous formulations or during storage. google.com
Antioxidant Incorporation : Considering the susceptibility of the parent molecule, Bilastine, to oxidation, the incorporation of antioxidants could be a viable strategy to protect this compound from oxidative degradation. semanticscholar.orgamazonaws.com
Complexation : While specific studies on the complexation of this compound are not prevalent, research on Bilastine has shown that forming ternary inclusion complexes, for instance with cyclodextrins, can enhance its physical stability and solubility. researchgate.net This approach could theoretically be applied to the ester to protect the labile ester group from hydrolysis by encapsulating it within the complex.
Table 1: Summary of this compound Degradation and Formation This table is interactive. Click on the headers to sort.
| Condition | Reactant(s) | Product(s) | Implication for Stability | Source(s) |
|---|---|---|---|---|
| Acidic Hydrolysis | This compound, Acid, Water | Bilastine, Alcohol | Unstable in acidic conditions. | google.com |
| Basic Hydrolysis | This compound, Base, Water | Bilastine, Alcohol | Unstable in basic conditions. | patsnap.comportico.orggoogle.com |
| Acidic Esterification | Bilastine, Methanol, HCl | Bilastine Methyl Ester | The ester can be formed as a degradation product of the parent drug under specific conditions. | semanticscholar.orgresearchgate.netamazonaws.com |
| Oxidation | Bilastine, H₂O₂ | N-oxide of Bilastine | The core molecular structure is susceptible to oxidation. | semanticscholar.orgresearchgate.netamazonaws.com |
In Vitro Biotransformation Studies of this compound
The biotransformation of this compound involves its chemical conversion within a biological system. As an ester, its primary metabolic fate is expected to be hydrolysis into its active carboxylic acid form, Bilastine, and the corresponding alcohol. This process is generally mediated by esterase enzymes present in the liver and blood plasma. nih.gove-b-f.eu
It is important to distinguish the biotransformation of the ester from that of its hydrolysis product, Bilastine. Studies have consistently shown that Bilastine itself undergoes minimal to negligible metabolism in human liver microsomes and hepatocytes. researchgate.netresearchgate.net This suggests that once the ester is hydrolyzed to Bilastine, the resulting active drug is metabolically stable and largely eliminated unchanged. researchgate.netresearchgate.net
Liver Microsomal Stability
In vitro studies using human liver microsomes (HLM) are a standard method to assess the metabolic stability of compounds, particularly focusing on Phase I enzymatic reactions mediated by cytochrome P450 (CYP) and other enzymes like carboxylesterases. mdpi.comevotec.com
While direct studies on the microsomal stability of this compound are not detailed in the provided search results, based on the general behavior of ester-containing prodrugs, it is anticipated that this compound would be readily hydrolyzed by hepatic carboxylesterases. nih.govmdpi.com This enzymatic conversion would release the active drug, Bilastine. The high metabolic stability of Bilastine in HLM further supports that the primary, and likely only significant, metabolic step involving the ester is its cleavage. researchgate.netresearchgate.net
Plasma Stability
The stability of a drug in plasma is crucial, as it determines its lifetime in circulation. Ester-containing compounds are well-known to be susceptible to hydrolysis by esterase enzymes abundant in human plasma. nih.gov
The biotransformation of this compound in plasma is expected to be rapid enzymatic hydrolysis, converting it to Bilastine. nih.gove-b-f.eu This hydrolytic and enzymatic conversion in biological fluids is a key activation step for many ester prodrugs. The stability of the ester linkage in plasma can be influenced by factors such as steric hindrance around the ester group. nih.gov For accurate bioanalytical testing, special handling procedures, such as the use of esterase inhibitors and pH control, are often necessary to prevent in vitro degradation after sample collection. e-b-f.eu
Table 2: Expected In Vitro Biotransformation of this compound This table is interactive. Click on the headers to sort.
| Biological Matrix | Primary Enzyme Type | Expected Reaction | Primary Metabolite | Source(s) |
|---|---|---|---|---|
| Liver Microsomes | Carboxylesterases | Enzymatic Hydrolysis | Bilastine | nih.govmdpi.com |
| Plasma | Esterases | Enzymatic Hydrolysis | Bilastine | nih.gove-b-f.eu |
Structure Reactivity Relationships and Molecular Interactions of Bilastine Ester
Impact of Ester Moiety on Molecular Conformation and Dynamic Properties
The introduction of an ester moiety in place of the carboxylic acid in bilastine (B1667067) is expected to significantly influence the molecule's conformational landscape and dynamic behavior. The ester group, specifically a methyl ester in the case of bilastine methyl ester, alters the steric and electronic profile of the molecule. rsc.org The planarity of the ester group, a result of resonance stabilization, introduces a region of conformational rigidity. However, the single bonds within the ester linkage and the surrounding flexible chains, such as the ethoxyethyl and piperidine (B6355638) ethyl phenyl groups, allow for considerable rotational freedom. chemrxiv.orgamazonaws.com
Quantum Chemical Calculations of Electronic Structure and Reactivity of the Ester Bond
Quantum chemical calculations are powerful tools for elucidating the electronic structure and reactivity of molecules like bilastine ester. sapub.org Methods such as Density Functional Theory (DFT) can be employed to determine key electronic parameters of the ester bond. researchgate.netsapub.org
The carbonyl carbon of the ester group in this compound is electrophilic, making it susceptible to nucleophilic attack, which is the initial step in hydrolysis. numberanalytics.com Quantum chemical calculations can quantify the partial positive charge on this carbon atom. The electron distribution across the ester functional group is not uniform; the carbonyl oxygen is electron-rich, while the carbonyl carbon and the ether oxygen are relatively electron-deficient. This charge distribution is crucial for understanding the molecule's reactivity. sapub.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The energy gap between the HOMO and LUMO provides insight into the chemical reactivity and stability of the molecule. sapub.org For an ester, the LUMO is typically localized on the carbonyl group, indicating its susceptibility to nucleophilic attack.
Table 1: Calculated Electronic Properties of a Model Ester Bond (Note: This table presents typical values for a generic methyl ester and are for illustrative purposes. Specific values for this compound would require dedicated computational studies.)
| Parameter | Value | Significance |
|---|---|---|
| C=O Bond Length | ~1.21 Å | Shorter than a C-O single bond, indicating double bond character. |
| C-O (ether) Bond Length | ~1.36 Å | Longer than the C=O bond. |
| Mulliken Charge on C (carbonyl) | ~+0.4 e | Indicates electrophilicity and susceptibility to nucleophilic attack. |
| Mulliken Charge on O (carbonyl) | ~-0.4 e | Indicates nucleophilicity. |
| HOMO-LUMO Energy Gap | ~4.4 eV | Relates to the chemical stability of the molecule. sapub.org |
Role of Ester Linkage in Molecular Recognition Events (e.g., in silico or in vitro binding to hydrolytic enzymes)
The ester linkage is a critical recognition element for various hydrolytic enzymes, particularly esterases. csic.es These enzymes possess an active site specifically evolved to bind and cleave ester bonds. csic.es The catalytic mechanism of many esterases, such as serine hydrolases, involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) that interacts directly with the ester substrate. nih.gov
Physicochemical Determinants of Ester Hydrolysis Rate and Stability
The hydrolysis of an ester is a chemical reaction that breaks the ester bond to form a carboxylic acid and an alcohol. acs.org The rate of this reaction is influenced by several physicochemical factors. fiveable.mesolubilityofthings.com
pH: Ester hydrolysis can be catalyzed by both acids and bases. fiveable.me Base-catalyzed hydrolysis, also known as saponification, is generally much faster than acid-catalyzed hydrolysis because the hydroxide (B78521) ion is a better nucleophile than water. fiveable.mesolubilityofthings.com The stability of this compound would therefore be significantly lower in alkaline conditions compared to neutral or acidic conditions.
Temperature: Increasing the temperature generally accelerates the rate of hydrolysis as it provides the necessary activation energy for the reaction to occur. solubilityofthings.com
Solvent: The nature of the solvent can affect the rate of hydrolysis. Hydrolysis occurs in the presence of water, and its rate can be influenced by the presence of co-solvents which may alter the solvation of the reactants and the transition state. acs.org
Steric Hindrance: The bulky groups near the ester functionality in this compound can sterically hinder the approach of a nucleophile, potentially slowing down the rate of hydrolysis compared to less hindered esters. numberanalytics.com
Table 2: Relative Rates of Ester Hydrolysis Under Different Conditions (Note: This table provides a qualitative comparison based on general principles of chemical kinetics. fiveable.mesolubilityofthings.com Actual rates for this compound would need to be determined experimentally.)
| Condition | Relative Rate of Hydrolysis |
|---|---|
| Acidic (pH < 7) | Slow |
| Neutral (pH 7) | Very Slow |
| Basic (pH > 7) | Fast |
| Increased Temperature | Increases rate under all pH conditions |
Influence of Ester Substituents on this compound Chemical Stability and Reaction Profiles
The substituents on both the acyl and alcohol portions of an ester can significantly impact its chemical stability and reactivity. nih.gov In this compound, the key substituents are the phenylpropanoate group and the methyl group of the ester.
Electron-withdrawing groups near the ester linkage generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. numberanalytics.com Conversely, electron-donating groups decrease the rate. nih.gov The phenyl group on the propanoate moiety of this compound is moderately electron-withdrawing, which would be expected to slightly increase the ester's susceptibility to hydrolysis compared to a simple alkyl ester.
The stability of the leaving group also plays a role. In the case of a methyl ester, methanol (B129727) is the leaving group. The stability of the corresponding alkoxide determines the ease of cleavage.
Fluorination of the ester moiety has been shown to significantly impact hydrolytic stability. beilstein-journals.orgnih.gov While not present in the standard bilastine methyl ester, the introduction of fluorine atoms can be used to tune the stability of ester-containing compounds. beilstein-journals.org
Computational Docking and Molecular Dynamics Simulations of this compound Interactions (e.g., with enzyme active sites for hydrolysis)
Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable for studying the interaction of this compound with enzymes at an atomic level. mdpi.comtandfonline.com
Molecular Docking can predict the preferred binding orientation of this compound within the active site of a hydrolytic enzyme, such as a carboxylesterase. tandfonline.com This technique scores different binding poses based on factors like electrostatic interactions and hydrogen bonding, providing insights into the initial recognition event. nih.gov
Molecular Dynamics (MD) Simulations can then be used to study the dynamic behavior of the this compound-enzyme complex over time. emerginginvestigators.orgnih.gov MD simulations can reveal how the enzyme and substrate move and adapt to each other, the stability of the complex, and the conformational changes that may lead to the catalytic reaction. emerginginvestigators.org These simulations can also be used to calculate the free energy of binding, providing a more quantitative measure of the affinity between this compound and the enzyme. mdpi.com For ester hydrolysis, MD simulations can model the formation of the tetrahedral intermediate and the subsequent cleavage of the ester bond. nih.govresearchgate.net
Computational Chemistry and in Silico Modeling of Bilastine Ester
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Ester Derivatives (focus on in vitro reactivity, stability, or spectroscopic properties)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties, respectively. For Bilastine (B1667067) ester derivatives, these models are invaluable for predicting key characteristics such as chemical stability and reactivity without the need for extensive laboratory synthesis and testing.
The core principle involves generating a dataset of various Bilastine esters, where the ester group (R in -COOR) is systematically modified (e.g., methyl, ethyl, propyl, benzyl). For each derivative, a set of molecular descriptors is calculated using specialized software. These descriptors quantify various aspects of the molecule, including:
Electronic Descriptors: Dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO/LUMO), which influence electrostatic interactions and reaction susceptibility.
Steric Descriptors: Molar volume, molar refractivity, and surface area, which describe the size and shape of the molecule and can impact its ability to fit into an enzyme's active site or its susceptibility to sterically hindered reactions.
Hydrophobic Descriptors: The logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), which quantifies the molecule's lipophilicity and affects its solubility and membrane permeability.
Once the descriptors are calculated, a mathematical equation is developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to link them to an experimentally determined or computationally predicted property. For Bilastine esters, a primary focus is on predicting their susceptibility to hydrolysis, a key determinant of their chemical stability.
A hypothetical QSPR model for predicting the relative hydrolysis rate constant (k_rel) might take the form:
log(k_rel) = c₀ + c₁(σ) + c₂(Es) + c₃(LogP)
Where:
k_rel is the relative hydrolysis rate.
σ * (Sigma star) is Taft's polar substituent constant, an electronic descriptor.
Es is Taft's steric substituent constant.
LogP is the hydrophobicity descriptor.
c₀, c₁, c₂, c₃ are coefficients determined from the regression analysis.
Such a model allows for the rapid in silico evaluation of novel ester candidates, prioritizing those with a predicted stability profile that is optimal for a specific application. For instance, an ester designed for slower, more sustained release of Bilastine would require a combination of steric bulk and electronic properties that lead to a lower predicted k_rel.
The following table illustrates a hypothetical QSPR dataset for a series of Bilastine ester derivatives, correlating structural descriptors with a predicted chemical stability metric.
| Ester Derivative | Ester Group (R) | Calculated LogP | Molar Refractivity (cm³/mol) | Predicted Relative Stability (t½, arbitrary units) |
|---|---|---|---|---|
| Bilastine Methyl Ester | -CH₃ | 4.85 | 145.2 | 1.0 |
| Bilastine Ethyl Ester | -CH₂CH₃ | 5.31 | 149.8 | 1.8 |
| Bilastine Isopropyl Ester | -CH(CH₃)₂ | 5.68 | 154.5 | 7.5 |
| Bilastine tert-Butyl Ester | -C(CH₃)₃ | 6.05 | 159.1 | 25.2 |
| Bilastine Benzyl Ester | -CH₂C₆H₅ | 6.70 | 168.4 | 4.1 |
Prediction of Ester Cleavage Sites and Hydrolysis Rates through Computational Methods
Computational chemistry provides powerful tools for elucidating the precise mechanisms of chemical reactions, including the hydrolysis of Bilastine esters. These methods go beyond the correlative nature of QSPR to model the reaction pathway at an atomic level, providing detailed insights into cleavage sites and reaction kinetics.
The primary site of hydrolytic cleavage in any this compound is the electrophilic carbonyl carbon of the ester functional group. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where a water molecule or hydroxide (B78521) ion attacks this carbon. The rate of this reaction is governed by the activation energy (ΔG‡) of the transition state.
Two main computational approaches are employed to study this process:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to model the electronic structure of the reactant, transition state, and product. By calculating the potential energy surface of the hydrolysis reaction, researchers can determine the activation energy barrier. A lower barrier corresponds to a faster reaction rate. This approach allows for a direct comparison of the intrinsic reactivity of different ester derivatives. For example, electron-withdrawing groups on the alcohol moiety can stabilize the transition state, lowering the activation energy, while sterically bulky groups can hinder the approach of the nucleophile, raising the activation energy and increasing the ester's stability.
Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of the this compound in a solvent environment (e.g., a box of water molecules) over time. These simulations can reveal how solvent molecules arrange around the ester group and can be used in conjunction with advanced techniques like umbrella sampling or metadynamics to calculate the free energy profile of the hydrolysis reaction. Furthermore, MD is essential for modeling enzyme-catalyzed hydrolysis, where the simulation includes the ester docked into the active site of an enzyme (e.g., a human carboxylesterase), providing insights into the specific protein-ligand interactions that facilitate catalysis.
The table below presents hypothetical data from a QM study comparing the calculated activation energies for the hydrolysis of different Bilastine esters.
| Ester Derivative | Ester Group (R) | Steric Factor (Taft's Es) | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Relative Hydrolysis Rate |
|---|---|---|---|---|
| Bilastine Methyl Ester | -CH₃ | 0.00 | 20.5 | High |
| Bilastine Ethyl Ester | -CH₂CH₃ | -0.07 | 21.1 | Moderate-High |
| Bilastine Isopropyl Ester | -CH(CH₃)₂ | -0.47 | 23.8 | Low |
| Bilastine Neopentyl Ester | -CH₂C(CH₃)₃ | -1.74 | 26.5 | Very Low |
| Bilastine Pivaloyloxymethyl (POM) Ester | -CH₂OCOC(CH₃)₃ | - | 19.2 (Enzymatic) | High (Designed for Lability) |
In Silico Metabolite Prediction for this compound Degradation Pathways
In silico metabolite prediction tools are algorithms designed to forecast the metabolic fate of a chemical compound by identifying potential sites of biotransformation. For this compound, these tools are crucial for anticipating its degradation products in a biological system, which primarily involves hydrolysis back to the parent compound, Bilastine, but may also include other pathways.
These prediction systems generally fall into two categories:
Knowledge-Based Systems: These systems use a curated database of known metabolic reactions and transformation rules derived from experimental data. They map the query molecule (this compound) against these rules to identify substructures susceptible to known enzymatic reactions.
Algorithm-Based Systems: These predictors use machine learning or quantum chemical calculations to identify the most reactive sites in a molecule, such as atoms prone to oxidation by Cytochrome P450 (CYP) enzymes or bonds susceptible to hydrolysis by esterases.
For a typical this compound, the predicted primary metabolic pathway is ester hydrolysis, catalyzed by carboxylesterase enzymes (e.g., hCE1, hCE2) present in the liver, plasma, and other tissues. This reaction cleaves the ester bond to yield two metabolites:
Bilastine: The parent carboxylic acid.
The corresponding alcohol (R-OH): Derived from the ester group.
Beyond this primary pathway, in silico tools would also investigate the metabolic stability of the entire Bilastine scaffold. Potential secondary biotransformations that could be predicted for either the intact ester or the subsequently formed Bilastine include:
N-Dealkylation: Removal of the ethyl group from the piperidine (B6355638) nitrogen.
Aromatic Hydroxylation: Addition of a hydroxyl group (-OH) to the phenyl ring or the benzimidazole (B57391) system, typically mediated by CYP enzymes (e.g., CYP3A4, CYP2J2).
Oxidative Decarboxylation: A less common pathway that could occur at the carboxylic acid group of the parent Bilastine.
The output from these tools provides a ranked list of potential metabolites, allowing researchers to prioritize analytical efforts to confirm their presence in in vitro or in vivo studies.
| Predicted Metabolite | Metabolic Reaction | Putative Enzyme Family | Metabolic Likelihood |
|---|---|---|---|
| Bilastine | Ester Hydrolysis | Carboxylesterases (hCEs) | Very High (Primary Pathway) |
| Ethanol | Ester Hydrolysis | Carboxylesterases (hCEs) | Very High (Co-product) |
| Hydroxy-Bilastine Ester | Aromatic Hydroxylation | Cytochrome P450 (CYPs) | Low |
| N-Desethyl-Bilastine | N-Dealkylation (post-hydrolysis) | Cytochrome P450 (CYPs) | Low |
| Bilastine Glucuronide | Glucuronidation (post-hydrolysis) | UDP-glucuronosyltransferases (UGTs) | Moderate |
Virtual Screening and De Novo Design of Novel this compound Derivatives with Enhanced Chemical Stability or Reactivity Profiles
Virtual screening and de novo design are advanced computational strategies used to explore vast chemical space to identify or create novel molecules with desired properties. For Bilastine esters, these techniques are applied to design derivatives with a finely tuned balance between chemical stability (e.g., to prevent premature degradation) and enzymatic lability (to ensure efficient conversion to Bilastine at the target site).
Virtual Screening This process involves the high-throughput computational evaluation of large libraries of virtual compounds. For Bilastine esters, the workflow is as follows:
Library Generation: A virtual library of thousands or millions of this compound derivatives is created by computationally attaching a wide variety of alcohol moieties (from commercial or virtual chemical catalogs) to the Bilastine carboxylic acid.
Property Filtering: The library is filtered using QSPR models and physicochemical property calculators. Compounds with undesirable properties (e.g., poor predicted solubility, high toxicity alerts) are removed.
Docking and Scoring: The remaining candidates are computationally docked into the 3D crystal structure of a target human carboxylesterase. Docking algorithms predict the binding pose and a scoring function estimates the binding affinity.
Hit Selection: Compounds that exhibit a favorable binding pose (placing the ester bond near the catalytic triad (B1167595) of the enzyme) and a high binding score are selected as "hits" for further investigation or synthesis. The goal is to find esters that are stable in a buffer solution (predicted by QSPR) but are excellent substrates for the target enzyme (predicted by docking).
De Novo Design This approach is more creative, building novel molecules from scratch rather than searching existing libraries. In the context of Bilastine esters, a de novo design algorithm would:
Define the Scaffold: Start with the Bilastine molecule as a fixed core.
Grow in the Active Site: Place the Bilastine core within the enzyme's active site. The algorithm then "grows" an ester group atom-by-atom or fragment-by-fragment, selecting additions that maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.
Optimize and Score: The algorithm iteratively modifies the growing structures to optimize for both binding affinity and desired chemical properties, such as synthetic accessibility and stability.
These methods can lead to the discovery of non-obvious ester structures that possess superior properties compared to those designed through traditional chemical intuition.
| Compound ID | Ester Moiety Structure | Predicted Stability (t½ in pH 7.4 buffer) | Predicted hCE1 Docking Score (kcal/mol) | Overall Suitability Score |
|---|---|---|---|---|
| BE-001 | Ethyl | 18 hours | -7.2 | Moderate |
| BE-452 | Cyclohexyl | 95 hours | -8.9 | High |
| BE-789 | (4-Fluorobenzyl) | 48 hours | -9.5 | High |
| BE-910 (De Novo) | (Tetrahydrofuran-3-yl)methyl | >120 hours | -10.1 | Very High |
Methodological Innovations in Bilastine Ester Research
Development of Novel Derivatization Reagents and Catalysts for Bilastine (B1667067) Ester Synthesis
The synthesis of bilastine esters, such as bilastine methyl ester, is a critical step that often precedes the final hydrolysis to bilastine. patsnap.com Research in this area focuses on improving yield, purity, and cost-effectiveness through the development of new reagents and catalysts.
The synthesis of bilastine itself often involves intermediates where an ester group is present, which is later hydrolyzed. google.comgoogle.comgoogleapis.com The formation of these ester intermediates and other bilastine ester derivatives relies on efficient esterification or coupling reactions. A variety of catalysts have been employed to facilitate these transformations. Palladium catalysts, for instance, have been used in cross-coupling reactions to form key precursors. google.comgoogleapis.com Similarly, Lewis acids such as aluminum trichloride (B1173362) are utilized in acylation steps that are integral to building the molecular backbone before esterification. googleapis.comgoogle.com
Inorganic bases like sodium carbonate and alkali metal hydroxides (e.g., NaOH, KOH) play a crucial role, often in the final coupling step or in subsequent hydrolysis of the ester to yield bilastine. google.comgoogle.commuseonaturalistico.it The choice of base and solvent system (e.g., polar organic solvents like DMSO) can significantly influence reaction outcomes. google.com
Innovations are moving towards the use of more efficient and environmentally benign catalytic systems. This includes the exploration of heterogeneous catalysts, such as hydrotalcites, which can act as solid base catalysts. researchgate.net These offer advantages in terms of easier separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. researchgate.net The development of novel derivatizing agents, such as specialized acyl halides or other activated carboxylic acid forms, aims to improve reaction kinetics and yields under milder conditions. preprints.orggoogle.com
| Catalyst/Reagent Type | Specific Examples | Role in Synthesis | Reference |
|---|---|---|---|
| Palladium Catalysts | Pd-based complexes | Used in cross-coupling reactions to form key intermediates for bilastine synthesis. | google.comgoogleapis.com |
| Lewis Acids | Aluminum Trichloride (AlCl₃) | Catalyzes Friedel-Crafts acylation reactions to create precursors. | googleapis.comgoogle.com |
| Inorganic Bases | Sodium Carbonate (Na₂CO₃), Sodium Hydroxide (B78521) (NaOH) | Used in condensation/coupling steps and for the hydrolysis of the ester group. | google.comgoogle.commuseonaturalistico.it |
| Phase Transfer Catalysts | Tetrabutylammonium bromide | Facilitates reactions between reagents in different phases, improving reaction rates. | google.com |
| Heterogeneous Base Catalysts | Hydrotalcites | Act as solid base catalysts, offering easier product purification and catalyst recycling. | researchgate.net |
Automation and High-Throughput Screening in Ester Synthesis and Stability Assessment
The principles of automation and high-throughput screening (HTS) are being increasingly applied to chemical synthesis to accelerate the discovery and optimization of reaction conditions. In the context of this compound research, automated platforms can systematically screen a wide array of catalysts, solvents, and temperature conditions to identify the optimal parameters for synthesis with high efficiency. These systems can perform numerous reactions in parallel, dramatically reducing the time required for process development.
Automated flow chemistry platforms, which can be reconfigured by robotic arms, allow for multi-step syntheses to be performed in a continuous fashion. This approach is highly applicable to the production of a library of this compound derivatives, where different alcohol moieties could be introduced sequentially to assess their impact on the compound's properties.
HTS is also crucial for stability assessment. The stability of bilastine and its ester derivatives can be affected by factors such as pH, temperature, and humidity, potentially leading to the formation of degradation products or polymorphic changes. googleapis.comgoogle.com Automated screening methods allow for the rapid evaluation of a formulation's stability under a wide range of stress conditions, as recommended by ICH guidelines. researchgate.net This enables the quick identification of stable formulations and the characterization of potential impurities that may arise during storage. googleapis.comgoogle.com
Integration of Machine Learning and Artificial Intelligence for Predicting this compound Reactivity and Stability
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemistry for predicting reaction outcomes and molecular properties. researchgate.net While specific ML models for this compound are not yet widely published, the methodologies are directly applicable. vdu.lt By training models on large datasets of known reactions, AI can predict the most likely products, yields, and optimal conditions for the synthesis of new this compound derivatives. rsc.orgarxiv.org
These models use molecular descriptors—quantitative representations of a molecule's structural and electronic features—as input. researchgate.net For a given this compound, these descriptors, along with reaction parameters like solvent and catalyst type, can be used to predict its reactivity in subsequent chemical steps or its degradation profile over time. rsc.org For example, a neural network or random forest model could be trained to predict the activation energy of ester hydrolysis under various conditions, aiding in the design of stable prodrugs. researchgate.net This predictive power can significantly reduce the number of experiments needed, saving time and resources. researchgate.netvdu.lt
Microfluidic Synthesis Approaches for Scalable Production of this compound Derivatives
Microfluidic reactors, or "lab-on-a-chip" systems, offer precise control over reaction conditions such as temperature, pressure, and mixing, on a micro-scale. This technology provides significant advantages for the synthesis of fine chemicals like this compound derivatives. The high surface-area-to-volume ratio in microchannels allows for superior heat and mass transfer, leading to faster reaction times, higher yields, and improved product purity compared to traditional batch synthesis.
These systems are inherently scalable; a process optimized on a single microfluidic chip can be scaled up by "numbering up," or running multiple reactors in parallel. This approach avoids the challenges often associated with scaling up batch reactors. For the synthesis of this compound derivatives, microfluidics would enable the rapid and efficient production of various ester compounds for screening by simply altering the flow of different alcohol reagents into the system. This methodology is well-suited for creating libraries of compounds for further study.
Advanced Chromatographic Techniques for Trace Impurity Profiling and Ultra-Sensitive Detection of this compound
Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is critical. Advanced chromatographic techniques are essential for the separation, identification, and quantification of this compound and any related impurities. omchemlabs.in High-performance liquid chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, is a cornerstone method. researchgate.netjopir.in
Impurity profiling of bilastine and its esters often utilizes columns like C8 or C18 with mobile phases typically consisting of a buffered aqueous solution (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). omchemlabs.insci-hub.segoogle.com The development of stability-indicating methods using HPLC allows for the separation of the main compound from products formed under forced degradation conditions (e.g., acid, base, oxidation). researchgate.netsci-hub.se
For ultra-sensitive detection, coupling liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard. omchemlabs.insci-hub.se This technique allows for the structural elucidation of unknown impurities and their quantification at trace levels. researchgate.netsci-hub.se Furthermore, spectrofluorimetric methods have been developed for bilastine that demonstrate exceptional sensitivity, with limits of detection (LOD) and quantification (LOQ) in the nanogram per milliliter (ng/mL) range, making them suitable for analyses where concentration levels are very low. nih.govnih.gov
| Technique | Column/Stationary Phase | Mobile Phase Example | Detection Method | Application | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Inertsil ODS-3 (C18) | 10 mM Ammonium Acetate (B1210297) (pH 6.0) and Methanol (gradient) | UV (275 nm) | Separation of bilastine from related substances and degradation products. | sci-hub.se |
| RP-HPLC | Discovery C8 | Methanol: 0.1% Ortho-phosphoric acid (55:45 v/v) | PDA (276 nm) | Stability-indicating method for estimating bilastine. | researchgate.net |
| LC-Q-TOF-MS/MS | Inertsil ODS-3 (C18) | 10 mM Ammonium Acetate (pH 6.0) and Methanol | Q-TOF-MS/MS | Identification and structural elucidation of forced degradation products. | sci-hub.se |
| HPLC | Agilent Eclipse XDB-C18 | Ammonium acetate buffer with ion-pairing agents and Acetonitrile | UV (254 nm) | Quality control and detection of potential impurities in bilastine drug substance. | google.com |
| Spectrofluorimetry | N/A | Aqueous solution | Fluorescence (Ex: 272 nm, Em: 298 nm) | Ultra-sensitive quantification (LOQ: 1.0 ng/mL). | nih.gov |
| Spectrofluorimetry | N/A | Buffered medium (pH 4.2) with Eosin | Fluorescence Quenching (Ex: 335 nm, Em: 538 nm) | Highly sensitive determination in various matrices (LOQ: 93.48 ng/mL). | nih.gov |
Multi-Modal Imaging Techniques for Distribution Studies (e.g., MALDI-MS imaging in in vitro tissue slices for chemical distribution)
Understanding where a drug and its metabolites are distributed within tissues is fundamental. nih.gov Multi-modal imaging combines several techniques to provide a comprehensive view of drug distribution at a molecular and anatomical level. tracercro.comresearchgate.net A key technology in this field is Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) imaging. nih.gov
MALDI-MS imaging is a powerful, label-free method that can map the spatial distribution of hundreds of molecules, including parent drugs and their metabolites, directly from a thin slice of tissue. researchgate.netshimadzu.com For this compound research, this technique could be used on in vitro tissue slices to visualize the penetration of the ester prodrug into target tissues and simultaneously map the appearance of the active drug, bilastine, as the ester is hydrolyzed by tissue enzymes. This provides critical information on whether a prodrug strategy is effective at the site of action. nih.govresearchgate.net
The power of this approach is amplified when MALDI-MS is combined with other imaging modalities. nih.gov For example, a tissue section can be analyzed by MALDI-MS to show chemical distribution, and the same section can then be stained with traditional histology (like H&E staining) or analyzed with immunofluorescence to reveal cellular structures and cell types. acs.org Co-registering these different images allows researchers to correlate drug concentration with specific micro-anatomical features, providing unparalleled insight into the drug's disposition. nih.govacs.org
Advanced Pre Formulation and Material Science Aspects of Bilastine Ester
Solid-State Chemistry of Bilastine (B1667067) Ester Polymorphs and Amorphous Forms
The solid-state properties of an active pharmaceutical ingredient (API) or its intermediates are critical as they influence stability, solubility, and bioavailability. For Bilastine esters, understanding their polymorphic and amorphous characteristics is a key aspect of material science.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physicochemical properties. The crystallization process is a critical step in isolating and purifying intermediates like Bilastine methyl ester.
Detailed research into the polymorphic forms of Bilastine methyl ester is not extensively published. However, methods for its crystallization have been documented. For instance, crude Bilastine methyl ester can be recrystallized from isopropanol (B130326) to yield a product with high purity. googleapis.com The process involves dissolving the crude solid in the solvent, followed by cooling to induce crystallization, and then filtration and drying of the resulting white crystals. googleapis.com
General strategies that would be applicable to obtaining specific polymorphic forms of a Bilastine ester include:
Solvent-based methods: Crystallization from a variety of solvents with different polarities, or from solvent/anti-solvent combinations.
Cooling crystallization: Inducing crystallization by carefully controlling the cooling rate of a saturated solution.
Evaporation crystallization: Allowing the solvent to slowly evaporate from a solution, which can sometimes yield different crystal forms.
Slurry conversion: Suspending a mixture of polymorphs in a solvent where one form is more stable and will predominate over time.
Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. For a this compound, co-crystallization with a suitable co-former (a benign, pharmaceutically acceptable molecule) could be a strategy to enhance its stability, solubility, or other physicochemical properties. The selection of a co-former is based on the potential for non-covalent interactions, such as hydrogen bonding, with the ester molecule.
| Crystallization Parameter | Objective | Example for Bilastine Methyl Ester |
| Solvent Selection | To control crystal habit and polymorphic form | Recrystallization from isopropanol. googleapis.com |
| Cooling Rate | To influence crystal size and form | Not specified in available literature. |
| Purity of Starting Material | To obtain a high-purity final product | Use of crude Bilastine methyl ester. googleapis.com |
Amorphous forms of pharmaceutical compounds lack a long-range ordered crystal lattice. They are generally more soluble but less stable than their crystalline counterparts. An amorphous solid dispersion (ASD) involves dispersing the compound in a polymeric carrier, which can stabilize the amorphous form and improve its dissolution rate.
While specific studies on amorphous solid dispersions of Bilastine esters are not available, this is a common strategy for poorly water-soluble drugs like Bilastine. If a this compound were being developed as a drug, creating an ASD could be a viable approach to enhance its bioavailability.
The characterization of a hypothetical this compound ASD would involve:
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm, which is characteristic of a crystalline material, and to determine the glass transition temperature (Tg) of the dispersion.
Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the dispersion, indicated by the presence of a halo pattern instead of sharp Bragg peaks.
Infrared (IR) Spectroscopy: To investigate potential interactions between the this compound and the polymer carrier.
Dissolution Testing: To assess the enhancement in dissolution rate compared to the crystalline form.
Crystallization Strategies for Specific Polymorphic Forms and Co-crystals
Co-Crystallization and Salt Formation for Stability Enhancement of this compound
Beyond improving solubility, co-crystallization and salt formation are key strategies for enhancing the chemical and physical stability of pharmaceutical compounds. For a this compound, which contains basic nitrogen atoms, salt formation is a plausible approach. Indeed, "Bilastine methyl ester hydrochloride" has been documented as a salt form used in synthesis. The formation of a salt can lead to a more stable crystalline lattice and protect labile functional groups, such as the ester, from degradation.
Co-crystals, as mentioned earlier, can also be used to improve stability. By pairing a this compound with a suitable co-former, a more stable crystal lattice can be formed, which may reduce hygroscopicity or prevent degradation.
| Strategy | Purpose for this compound | Example |
| Salt Formation | Enhance stability, improve handling properties. | Bilastine methyl ester hydrochloride. |
| Co-Crystallization | Enhance stability, modify physicochemical properties. | Hypothetical co-crystal with a pharmaceutically acceptable carboxylic acid. |
Thermal Analysis Techniques for Phase Transitions and Thermal Stability (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))
Thermal analysis techniques are essential for characterizing the solid-state properties of pharmaceutical materials.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For a this compound, DSC would be used to:
Determine the melting point and enthalpy of fusion of crystalline forms.
Identify polymorphic transitions.
Determine the glass transition temperature of amorphous forms.
A documented melting point for recrystallized Bilastine methyl ester is 161.5-163.2°C, which would be observed as a sharp endothermic peak in a DSC thermogram. googleapis.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess thermal stability and to quantify volatile content (e.g., water or residual solvents). For a this compound, a TGA analysis would show the temperature at which the compound begins to decompose.
| Technique | Information Obtained for Bilastine Methyl Ester | Typical Data |
| DSC | Melting point, phase transitions. | Melting point: 161.5-163.2°C. googleapis.com |
| TGA | Thermal stability, decomposition temperature. | Not specified in available literature. |
Surface Chemistry and Wettability Studies of this compound Powders
The surface properties of a powder are critical for its behavior during manufacturing processes (e.g., flow, compaction) and for its performance in a dosage form (e.g., dissolution). The wettability of a powder, which is its ability to be wetted by a liquid, is particularly important for dissolution.
For a this compound powder, key surface properties to be studied would include:
Surface Energy: A measure of the excess energy at the surface of a material compared to the bulk.
Contact Angle: The angle where a liquid/vapor interface meets a solid surface. A lower contact angle indicates better wettability.
Particle Size and Morphology: These properties, typically determined by microscopy and laser diffraction, significantly influence the surface area and flowability of the powder.
While specific data on the surface chemistry of Bilastine esters is not available, these studies would be a standard part of a pre-formulation screening. For a poorly soluble compound, strategies to improve wettability, such as micronization or the inclusion of a wetting agent in the formulation, would be considered.
Broader Academic Implications and Future Research Directions for Bilastine Ester Chemistry
Cross-Disciplinary Research Synergies in Bilastine (B1667067) Ester Science and Engineering
The development and study of bilastine ester inherently demand a convergence of multiple scientific disciplines. This synergy is crucial for translating a chemical concept into a viable product.
Medicinal Chemistry and Pharmaceutics: The primary synergy lies between medicinal chemists who design and synthesize ester prodrugs and pharmaceutical scientists who formulate them into effective delivery systems. kent.ac.ukmsp.ac.uk This collaboration aims to enhance properties like solubility and permeability. kent.ac.ukmdpi.com
Nanotechnology and Materials Science: There are growing opportunities to integrate this compound research with nanotechnology and materials science. kent.ac.ukmsp.ac.uk This could involve developing novel nano/microparticles for targeted delivery or creating drug-eluting materials where a bilastine derivative is embedded within a polymer matrix for controlled release. kent.ac.ukmonash.edu
Computational Modeling and Analytical Chemistry: Computational scientists can model drug release and absorption, while analytical chemists develop methods to characterize these complex systems. kent.ac.uk This interdisciplinary approach accelerates the development cycle and deepens the understanding of the molecule's behavior. uef.fi
Such collaborations, often bridging academia and industry, are essential for pioneering new therapeutic technologies. kent.ac.ukmsp.ac.uk
Application of Advanced Analytics to this compound Degradomics and Metabolomics (non-clinical)
A thorough understanding of how this compound breaks down and metabolizes is fundamental to its development. Advanced analytical techniques are indispensable for this non-clinical evaluation.
Degradomics: Forced degradation studies are essential to identify potential degradants under various stress conditions like pH, temperature, and oxidation. pharmtech.com This helps in predicting the drug's stability and identifying its degradation pathways. pharmtech.comresearchgate.net For ester-containing compounds like this compound, understanding hydrolysis is particularly critical. pharmtech.com
Metabolomics (non-clinical): In vitro models, such as liver microsomes and plasma stability assays, are used to study the metabolic fate of the ester prodrug. scirp.org These studies help predict how the prodrug will be converted to the active parent drug in the body. scirp.org A significant challenge is preventing the ester from breaking down prematurely (ex vivo hydrolysis) during sample analysis, which can lead to inaccurate measurements. researchgate.net To counter this, a combination of pH control, temperature management, and the use of specific esterase inhibitors is often employed. researchgate.netresearchgate.net
Table 1: Advanced Analytical Techniques in this compound Research (Non-Clinical)
| Analytical Technique | Application in this compound Research | Insights Gained |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | To separate and quantify this compound, its active form (bilastine), and any degradation products. pharmtech.com | Provides data on purity, stability, and the rate of degradation or conversion. researchgate.netmdpi.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify and quantify the ester prodrug and its metabolites in biological samples with high sensitivity and specificity. researchgate.net | Elucidates metabolic pathways and helps in structural identification of unknown degradation products. scirp.orgresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the synthesized this compound and its byproducts. mdpi.commdpi.com | Offers detailed structural information, including the precise location of the ester group. mdpi.com |
| Forced Degradation Studies | To intentionally degrade the this compound sample under harsh conditions (e.g., acid, base, heat, light, oxidation). pharmtech.com | Identifies likely degradation products, establishes degradation pathways, and informs stability-indicating methods. pharmtech.com |
Sustainable Chemistry Initiatives in this compound Production and Waste Minimization
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. knowledge-share.eumdpi.com The synthesis of this compound presents an opportunity to implement these sustainable practices.
Key initiatives include:
Greener Solvents and Catalysts: Research is focused on replacing hazardous volatile organic compounds (VOCs) with eco-friendly alternatives like deep eutectic solvents (DESs) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). knowledge-share.eumdpi.com These solvents can often be recycled, improving cost-effectiveness. knowledge-share.eu
Atom Economy and Process Intensification: Synthetic routes are being redesigned to be more atom-economical, meaning more of the starting materials end up in the final product. acs.org Methodologies like "hydrogen borrowing" are being explored to create valuable amines from simple alcohols in a waste-free manner. acs.org
Waste Reduction: A significant portion of waste in pharmaceutical manufacturing comes from solvents. mdpi.com By optimizing processes and using recyclable components, the environmental factor (E-factor) can be substantially lowered. knowledge-share.eu
Recent breakthroughs, such as using sodium formate (B1220265) to replace hazardous organometallic compounds in carbon-carbon bond formation, highlight the potential for making the synthesis of drugs like antihistamines cleaner and more efficient. utexas.edu
Exploration of Novel Ester-Based Prodrug Concepts and Methodologies Beyond Bilastine
The use of an ester linkage is a classic and effective prodrug strategy to enhance the physicochemical properties of a parent drug. mdpi.comscirp.orgnih.gov The research and methodologies associated with this compound can serve as a blueprint for developing new chemical entities.
Improving Permeability and Solubility: Ester prodrugs are frequently designed to mask polar groups, thereby increasing lipophilicity and enhancing absorption across cell membranes. mdpi.comexo-ricerca.itwuxiapptec.com Conversely, attaching hydrophilic moieties via an ester link can improve the solubility of poorly soluble drugs. nih.gov
Targeted Delivery: More advanced concepts involve attaching amino acids or other specific promoieties to the drug via an ester bond. mdpi.comscirp.org This can enable the prodrug to be recognized and transported by specific carrier proteins, like PEPT1, leading to more targeted drug delivery. mdpi.comnih.gov
Tunable Release Rates: The rate at which the active drug is released can be controlled by modifying the structure of the ester group. nih.gov This allows for the design of prodrugs with specific release profiles, which is crucial for optimizing therapeutic efficacy and duration of action. nih.gov
The success of this approach is evident in many marketed drugs, where esterification has overcome significant bioavailability challenges. researchgate.netijper.org
Methodological Transferability of this compound Research to Other Ester-Containing Compounds
The analytical methods and stability protocols developed for this compound have broad applicability to a wide range of other compounds containing ester functional groups.
Stability Analysis: The systematic approaches used to study the degradation kinetics of this compound, particularly its hydrolysis, are directly transferable to other ester-based drugs, foods, and materials. researchgate.net Understanding how factors like pH, temperature, and enzymes affect ester stability is a common challenge. pharmtech.com
Analytical Method Development: The techniques used to overcome challenges in the bioanalysis of ester prodrugs, such as preventing ex vivo hydrolysis in blood or plasma samples, are highly relevant for other labile esters. researchgate.netresearchgate.net The screening process for selecting appropriate esterase inhibitors can be standardized and applied across different research projects. researchgate.net
Synthetic Methodologies: Innovations in forming ester bonds or in the broader synthesis of the parent molecule can often be adapted for other chemical targets. acs.org For instance, developments in catalytic methods for amide and ester formation have wide-reaching implications in medicinal chemistry. acs.org
This transfer of knowledge accelerates research and development for a multitude of products that rely on ester chemistry.
Opportunities for Collaborative Research in this compound Chemical Sciences and Materials Development
The study of this compound is a rich field for collaborative research, connecting academic inquiry with industrial application and blending different scientific domains.
Academia-Industry Partnerships: Collaborations between universities and pharmaceutical companies can fast-track the development of new drug delivery systems. kent.ac.ukmsp.ac.uk Academic labs can focus on fundamental research and discovery, while industry partners can provide resources for scaling up and clinical development. monash.eduuef.fi
Interdisciplinary Consortia: Bringing together experts in medicinal chemistry, materials science, nanotechnology, and drug delivery can lead to breakthrough innovations. kent.ac.ukuef.fi Such groups can tackle complex challenges, from designing bioresponsive nanocarriers to developing novel drug-eluting medical devices. kent.ac.uk
Global Research Networks: International collaborations foster a diverse approach to problem-solving, combining unique expertise and resources. msp.ac.ukuef.fi These networks are crucial for addressing global challenges in areas like sustainable manufacturing and the development of advanced therapies. alliedacademies.org
The future of this compound chemistry lies in these collaborative efforts, which will undoubtedly spur innovation and lead to the development of new materials and therapeutic strategies.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 2-methyltetrahydrofuran (2-MeTHF) |
| Bilastine |
| This compound |
| Cetirizine |
| Desloratadine |
Q & A
Basic Research Questions
Q. What are the critical experimental parameters for synthesizing Bilastine Ester with high purity?
- Methodological Answer: Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For example, esterification reactions often use acid catalysts like sulfuric acid or enzyme-mediated processes. Post-synthesis purification via column chromatography or recrystallization is essential to isolate this compound (CAS: 1181267-38-8) from byproducts. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>95%, as per industry standards) .
Q. Which analytical techniques are recommended for characterizing this compound in academic research?
- Methodological Answer:
- Structural Elucidation: Use H-NMR and C-NMR to confirm the ester functional group and aromatic benzimidazole moiety.
- Purity Analysis: HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies impurities.
- Elemental Analysis: Validate molecular composition (CHNO) to confirm stoichiometric accuracy .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (477.64 g/mol) .
Q. How should stability studies for this compound be designed to assess degradation under varying conditions?
- Methodological Answer: Follow ICH Q1A guidelines:
- Stress Testing: Expose the compound to heat (40–80°C), humidity (75% RH), and acidic/alkaline conditions.
- Analytical Endpoints: Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the ester group).
- Storage Recommendations: Store at 2–8°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. What challenges arise in developing validated analytical methods for this compound in complex matrices?
- Methodological Answer:
- Matrix Interference: Biological matrices (e.g., plasma) require sample preparation techniques like protein precipitation or solid-phase extraction (SPE) to isolate the analyte.
- Method Validation: Assess linearity (1–100 µg/mL), limit of detection (LOD < 0.1 µg/mL), and precision (%RSD < 2%) per ICH Q2(R1). Cross-validate results with liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Q. How can researchers investigate the mechanistic pathways of this compound impurity formation during synthesis?
- Methodological Answer:
- Reaction Monitoring: Use in-situ Fourier-transform infrared spectroscopy (FTIR) to track intermediate formation.
- Computational Modeling: Apply density functional theory (DFT) to predict energy barriers for side reactions (e.g., ester hydrolysis).
- Isolation and Identification: Scale up side products via preparative HPLC and characterize them using X-ray crystallography .
Q. What statistical approaches resolve contradictions in this compound pharmacokinetic data across studies?
- Methodological Answer:
- Meta-Analysis: Pool data from multiple studies using random-effects models to account for heterogeneity.
- Sensitivity Analysis: Test robustness by excluding outliers or adjusting for covariates (e.g., age, metabolic enzymes).
- Bayesian Methods: Incorporate prior pharmacokinetic data to refine parameter estimates (e.g., clearance rates) .
Q. How can computational modeling predict this compound’s binding affinity to non-target proteins?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with serum albumin or cytochrome P450 enzymes.
- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
- Free Energy Calculations: Apply the Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) method to quantify binding energies .
Key Considerations
- Reproducibility: Document experimental protocols in line with Beilstein Journal guidelines, including reaction times, equipment specifications, and raw data archiving .
- Ethical Compliance: Obtain institutional review board (IRB) approval for studies involving human samples, with detailed risk-benefit analyses .
- Data Transparency: Provide supplementary information (e.g., crystallographic data, NMR spectra) in standardized formats for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
